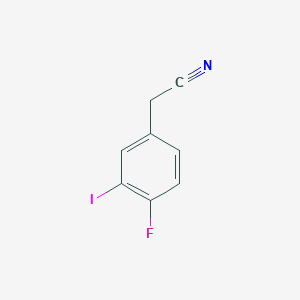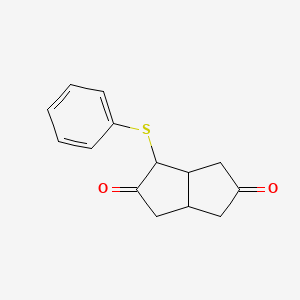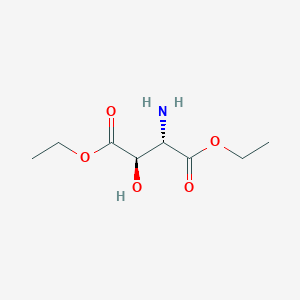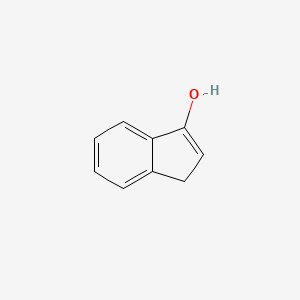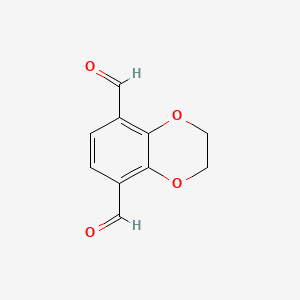![molecular formula C19H24O B14150648 6-phenyl-2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromene CAS No. 205264-40-0](/img/structure/B14150648.png)
6-phenyl-2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-phenyl-2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromene is a complex organic compound characterized by its unique structure, which includes a phenyl group and a decahydrobenzo[c]chromene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-phenyl-2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-phenyl-2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
6-phenyl-2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 6-phenyl-2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromene involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1H-Naphtho[2,1-b]pyran: Similar in structure but with different functional groups.
1H-Benzocycloheptene: Shares a similar core structure but differs in substituents and ring size.
4-[(4aR,6S)-2,3,4,4a,6,6a,7,8,9,10b-Decahydro-1H-benzo[c]chromen-6-yl]-1-butanol: A derivative with additional functional groups.
Uniqueness
6-phenyl-2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromene is unique due to its specific combination of a phenyl group and a decahydrobenzo[c]chromene core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
205264-40-0 |
|---|---|
Molecular Formula |
C19H24O |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
6-phenyl-2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromene |
InChI |
InChI=1S/C19H24O/c1-2-8-14(9-3-1)19-17-12-5-4-10-15(17)16-11-6-7-13-18(16)20-19/h1-3,8-10,16-19H,4-7,11-13H2 |
InChI Key |
LPIUFHIVFBMKNS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C3=CCCCC3C(O2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-4-[(dimethylamino)methyl]-6-methylpyridin-3-ol](/img/structure/B14150566.png)
![N-Phenyl-3-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B14150578.png)

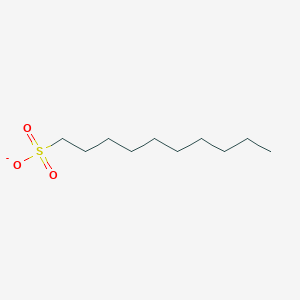
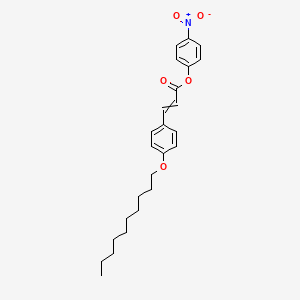
![2-Chloro-5-{[(naphthalen-1-ylsulfanyl)acetyl]amino}benzoic acid](/img/structure/B14150588.png)
![4-{[1,1,1,4,5,5,5-Heptafluoro-3-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-4-(trifluoromethyl)pent-2-en-2-yl]oxy}benzoic acid](/img/structure/B14150601.png)

![2,2,2-trifluoro-N-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)-1H-pyrazol-5-yl}acetamide](/img/structure/B14150608.png)
